molecular formula C22H22N4O3S B2735489 methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate CAS No. 946206-21-9

methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate

Cat. No.: B2735489
CAS No.: 946206-21-9
M. Wt: 422.5
InChI Key: DCOAPWXZCOXBCJ-UHFFFAOYSA-N
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Description

Methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is a heterocyclic compound featuring a triazole core substituted with a 3-methoxyphenyl group at position 4 and an indole moiety at position 3. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the indole and triazole motifs play critical roles (e.g., kinase inhibition or antifungal activity) .

Properties

IUPAC Name

methyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-4-19(21(27)29-3)30-22-25-24-20(17-13-23-18-11-6-5-10-16(17)18)26(22)14-8-7-9-15(12-14)28-2/h5-13,19,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOAPWXZCOXBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis typically begins with the formation of the triazole ring by reacting 1H-indole-3-carboxaldehyde with 3-methoxyphenyl hydrazine under appropriate conditions to yield the hydrazone intermediate.

  • Cyclization: : The hydrazone undergoes cyclization in the presence of an acid catalyst to form the triazole ring.

  • Sulfonation and Alkylation: : The newly formed triazole is then reacted with butanoic acid derivatives in a sulfonation process, followed by alkylation to introduce the sulfanyl group and complete the methyl ester formation.

Industrial Production Methods: : Industrial scale production typically involves optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific catalysts, and solvent systems conducive to efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The indole ring can undergo oxidation to form various oxidized derivatives, which might have different biological activities.

  • Reduction: : Selective reduction can be used to modify specific functional groups, affecting the compound's reactivity.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can introduce new substituents on the phenyl ring, altering its chemical and physical properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride.

  • Substitution: : Various halides and alkylating agents under basic or acidic conditions are employed for substitution reactions.

Major Products: : The reactions produce a range of derivatives with potential enhancements in biological activity or stability, such as hydroxylated, alkylated, or reduced forms of the parent compound.

Scientific Research Applications

This compound has multifaceted applications across several domains:

  • Chemistry: : Used as a starting material or intermediate in the synthesis of more complex molecules. It serves as a functional scaffold in the design of new materials with specific properties.

  • Biology: : Investigated for its potential role in modulating biological pathways due to its structural similarity to naturally occurring compounds.

  • Medicine: : Explored for therapeutic purposes, particularly in cancer research, due to its potential to interfere with cellular processes.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials with unique physicochemical properties.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, modulating pathways critical for cell function. The indole and triazole moieties are known to interact with protein kinases, affecting signal transduction pathways. The precise molecular targets vary depending on the biological context but generally involve enzymes and receptors pivotal in cellular regulation.

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, linker groups, and functional moieties, influencing their physicochemical and biological properties. Below is a systematic analysis:

Substituent Variations on the Aromatic Rings

Methoxy vs. Ethoxy Substitutions
  • Methyl 2-{[4-(4-Ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate (): Key Difference: The phenyl group at position 4 of the triazole is substituted with a 4-ethoxy (-OCH₂CH₃) group instead of 3-methoxy (-OCH₃). Impact:
  • Lipophilicity : Ethoxy increases lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility.
Fluorinated Analogs
  • ((3S,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl-4-methyl benzenesulfonate ():
    • Key Difference : A difluorophenyl group replaces the 3-methoxyphenyl.
    • Impact :
  • Electron-Withdrawing Effects : Fluorine atoms increase electronegativity, stabilizing the triazole ring via resonance and inductive effects.
  • Metabolic Resistance : Fluorine reduces susceptibility to cytochrome P450 oxidation, enhancing metabolic stability.
  • Binding Affinity : Fluorine’s small size and high electronegativity may improve target binding through dipole interactions or hydrogen bonding .

Modifications to the Triazole Core and Linker Groups

Benzoisoquinoline-Substituted Analog
  • Ethyl 4-({5-[3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl}butanoate (): Key Difference: A benzoisoquinoline-dione group is attached via a propyl chain to the triazole. Impact:
  • Planarity and π-π Stacking: The rigid, planar benzoisoquinoline moiety enhances π-π interactions with aromatic residues in enzyme active sites.
  • Stereoelectronic Effects : The propyl linker adds conformational flexibility, which may aid in optimizing binding geometry .
Hydroxyl vs. Sulfanyl Functional Groups
  • 5-(3-Methoxyphenethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol ():
    • Key Difference : A hydroxyl (-OH) group replaces the sulfanyl (-S-) linker.
    • Impact :
  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, strengthening interactions with polar residues in targets.
  • Acidity : The -OH group (pKa ~10) is more acidic than -SH (pKa ~6.5), altering ionization state under physiological conditions.
  • Oxidative Stability : Sulfanyl groups are prone to oxidation to sulfoxides or sulfones, whereas hydroxyl groups are more stable .

Ester Group Variations

Ethyl vs. Methyl Esters
  • Ethyl 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoate (): Key Difference: An ethyl ester (-COOCH₂CH₃) replaces the methyl ester (-COOCH₃). Impact:
  • Hydrolysis Rate : Ethyl esters are generally more resistant to esterase-mediated hydrolysis than methyl esters, prolonging circulation time.

Biological Activity

Methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate is a complex organic compound that incorporates multiple pharmacologically relevant moieties, including indole and triazole structures. This compound has garnered attention for its potential therapeutic applications in various fields, particularly in antifungal and antibacterial activities.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C17H20N4O2S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Molecular Weight : 348.43 g/mol
CAS Number : 852145-43-8

The unique combination of functional groups in this compound contributes to its diverse biological activities. The indole moiety is known for its role in various biological processes, while the triazole ring enhances its pharmacological profile.

Antifungal Activity

Research indicates that compounds containing the triazole structure exhibit significant antifungal properties. For instance, derivatives of 1,2,4-triazoles have shown promising results against various fungal pathogens such as Candida albicans and Aspergillus fumigatus. A study highlighted that certain triazole derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.0156 μg/mL against C. albicans, indicating their potential as effective antifungal agents .

CompoundTarget PathogenMIC (μg/mL)
Triazole Derivative 1C. albicans0.0156
Triazole Derivative 2A. fumigatus0.0625
This compoundTBDTBD

Antibacterial Activity

The compound also shows potential antibacterial properties. Studies have indicated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have exhibited MIC values significantly lower than standard antibiotics like vancomycin and ciprofloxacin .

CompoundTarget BacteriaMIC (μg/mL)
Triazole Derivative AS. aureus0.125
Triazole Derivative BE. coli0.5
This compoundTBDTBD

The biological activity of this compound is believed to involve the inhibition of specific enzymes or receptors critical for the survival of pathogens. The presence of the triazole group is particularly important as it interacts with the fungal cytochrome P450 enzyme system, disrupting ergosterol biosynthesis—a vital component of fungal cell membranes .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Antifungal Efficacy : A comparative study on triazole derivatives indicated that those with indole substitutions exhibited enhanced antifungal activity against a range of pathogens compared to non-indole counterparts.
  • SAR Analysis : Structure–activity relationship (SAR) studies have shown that modifications in the side chains significantly affect the potency against specific pathogens, suggesting a need for further optimization in drug design.

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